molecular formula C26H23FN6O2S B2440487 1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893271-02-8

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2440487
CAS No.: 893271-02-8
M. Wt: 502.57
InChI Key: XINZAPHBXBIQNT-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a triazoloquinazoline core. The tosyl group adds to its unique chemical structure, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the fluorophenyl group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield various piperazine derivatives .

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE involves its interaction with molecular targets such as nucleoside transporters. It acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl-piperazine moiety but differ in their core structures.

    Triazoloquinazoline derivatives: Compounds with similar triazoloquinazoline cores but different substituents.

Uniqueness

1-(2-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is unique due to the combination of its fluorophenyl-piperazine moiety and the triazoloquinazoline core

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6O2S/c1-18-10-12-19(13-11-18)36(34,35)26-25-28-24(20-6-2-4-8-22(20)33(25)30-29-26)32-16-14-31(15-17-32)23-9-5-3-7-21(23)27/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINZAPHBXBIQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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